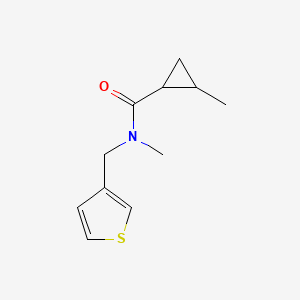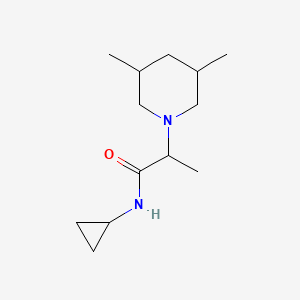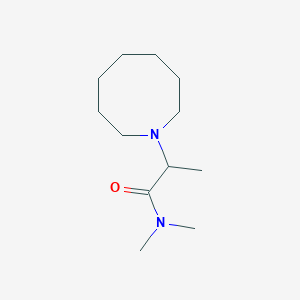![molecular formula C13H13NO B7516110 1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
1-[(2-Methylphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that is commonly used in scientific research. It is also known as 2-Methyl-1-[(2-methylphenyl)methyl]pyridin-2-one or MMP. This compound belongs to the class of pyridinones and has a molecular formula of C14H15NO.
Wirkmechanismus
The mechanism of action of 1-[(2-Methylphenyl)methyl]pyridin-2-one is not well understood. However, it is believed to act as a chelating agent, meaning that it can bind to metal ions and form stable complexes. These complexes can then interact with other molecules in various ways, depending on the specific application.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]pyridin-2-one does not have any known biochemical or physiological effects in humans. However, it has been studied for its potential use in various biological systems, including in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in a variety of applications, including catalysis, sensing, and imaging.
One limitation of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its potential toxicity. While it is generally considered safe to handle, it can be harmful if ingested or inhaled. Therefore, proper precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2-Methylphenyl)methyl]pyridin-2-one. Some potential areas of study include:
1. Developing new metal complexes with improved catalytic or sensing properties.
2. Studying the interaction of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes with biological molecules, such as proteins or DNA.
3. Investigating the potential use of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes in medical imaging or drug delivery applications.
Conclusion
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry and has potential uses in catalysis, sensing, and imaging. While it has some limitations, such as potential toxicity, it is a valuable tool for researchers in various fields. Future research could lead to new applications and a better understanding of its properties.
Synthesemethoden
The synthesis of 1-[(2-Methylphenyl)methyl]pyridin-2-one involves the reaction of 2-acetylpyridine with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of MMP as a yellow solid.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylphenyl)methyl]pyridin-2-one has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry, where it can form complexes with various metal ions. These complexes have been studied for their potential use in catalysis, sensing, and other applications.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-2-3-7-12(11)10-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBTNVPBMTEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)